molecular formula C14H10N2O5 B6400991 2-(3-Aminocarbonylphenyl)-4-nitrobenzoic acid, 95% CAS No. 1261973-75-4

2-(3-Aminocarbonylphenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6400991
CAS RN: 1261973-75-4
M. Wt: 286.24 g/mol
InChI Key: KRZHZTHUCRQECN-UHFFFAOYSA-N
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Description

2-(3-Aminocarbonylphenyl)-4-nitrobenzoic acid (2-Aminobenzoic acid, 95%) is an organic compound belonging to the class of nitrobenzoic acids. It is a white or off-white crystalline powder, soluble in water and polar organic solvents, and has a melting point of 164-168°C. It is used as a reagent in organic synthesis and as a pharmaceutical intermediate.

Mechanism of Action

2-(3-Aminocarbonylphenyl)-4-nitrobenzoic acid is an organic compound that is used as a reagent in organic synthesis. It is believed to act as a catalyst in the reaction of 3-aminobenzamide with nitrobenzene, which results in the formation of the desired product.
Biochemical and Physiological Effects
2-(3-Aminocarbonylphenyl)-4-nitrobenzoic acid has not been studied extensively in terms of its biochemical and physiological effects. However, it is believed to be non-toxic and has been used in the synthesis of various pharmaceuticals, dyes, and pesticides.

Advantages and Limitations for Lab Experiments

2-(3-Aminocarbonylphenyl)-4-nitrobenzoic acid has several advantages when used in laboratory experiments. It is relatively inexpensive and readily available, and it is soluble in water and polar organic solvents. It is also relatively stable and can be used in a wide range of temperatures. However, it is flammable and should be handled with care.

Future Directions

The future directions for 2-(3-Aminocarbonylphenyl)-4-nitrobenzoic acid include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of other compounds. It could also be used in the development of new pharmaceuticals, dyes, and pesticides. Additionally, further research could be conducted into its potential use in the synthesis of metal complexes and polymers. Finally, its potential use in the development of new materials could be explored.

Synthesis Methods

2-(3-Aminocarbonylphenyl)-4-nitrobenzoic acid can be synthesized by the reaction of 3-aminobenzamide with nitrobenzene in the presence of an acid catalyst. The reaction is carried out at a temperature of 80-90°C in an inert atmosphere, and the product is isolated by filtration and crystallization.

Scientific Research Applications

2-(3-Aminocarbonylphenyl)-4-nitrobenzoic acid is used as a reagent in the synthesis of various compounds, including pharmaceuticals, dyes, and pesticides. It is also used in the synthesis of metal complexes, as well as in the synthesis of polymers and other materials.

properties

IUPAC Name

2-(3-carbamoylphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c15-13(17)9-3-1-2-8(6-9)12-7-10(16(20)21)4-5-11(12)14(18)19/h1-7H,(H2,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZHZTHUCRQECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689884
Record name 3'-Carbamoyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261973-75-4
Record name 3'-Carbamoyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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